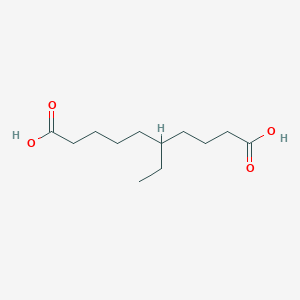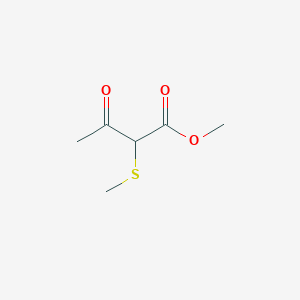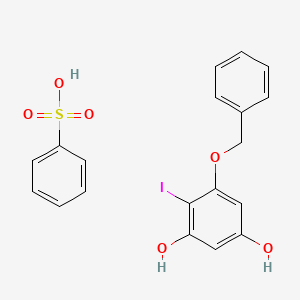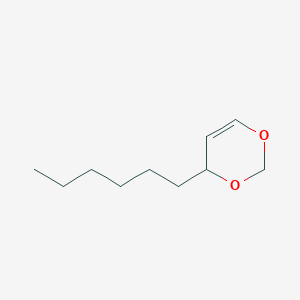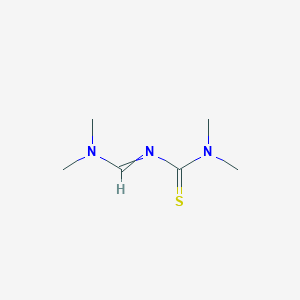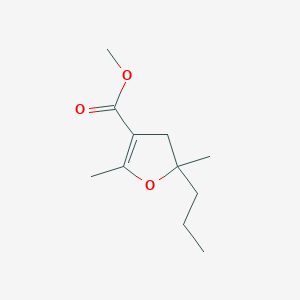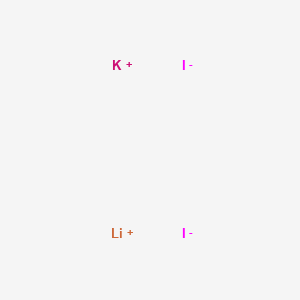
Lithium potassium iodide (1/1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium potassium iodide (1/1/2) is a chemical compound composed of lithium, potassium, and iodide ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium potassium iodide (1/1/2) can be synthesized through a neutralization reaction involving lithium hydroxide and hydriodic acid. The reaction is as follows:
LiOH+HI→LiI+H2O
In this reaction, lithium hydroxide reacts with hydriodic acid to form lithium iodide and water. The reaction is typically carried out under controlled conditions to ensure the purity of the product.
Industrial Production Methods
Industrial production of lithium iodide often involves the neutralization method due to its simplicity and cost-effectiveness. this method has limitations, such as the instability of hydriodic acid and the production of toxic iodine vapors. An alternative method is electrodialysis metathesis, which offers a simpler process flow, lower energy consumption, and environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions
Lithium potassium iodide (1/1/2) undergoes various types of chemical reactions, including:
Oxidation: Lithium iodide can be oxidized to form iodine.
Reduction: Iodine can be reduced back to iodide ions.
Substitution: Lithium iodide can participate in substitution reactions, such as converting methyl esters to carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include chlorine, which can displace iodine from potassium iodide solutions, and hydriodic acid, which is used in the synthesis of lithium iodide .
Major Products
The major products formed from these reactions include iodine, potassium chloride, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Lithium potassium iodide (1/1/2) has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Lithium iodide is used in the study of biological processes and as a component in certain biochemical assays.
Industry: Lithium iodide is used in the production of lithium-ion batteries and as a solid-state electrolyte in high-temperature batteries
Mecanismo De Acción
The mechanism of action of lithium potassium iodide (1/1/2) involves its interaction with molecular targets and pathways. For example, in lithium-ion batteries, lithium iodide acts as a redox mediator, facilitating the formation of lithium hydroxide and improving the kinetics during the charging process . In medicinal applications, potassium iodide inhibits thyroid hormone synthesis and release, reducing thyroid gland vascularity and size .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to lithium potassium iodide (1/1/2) include:
Lithium iodide (LiI): Used in lithium-ion batteries and as a reagent in organic synthesis.
Potassium iodide (KI): Used in medicine to block radioactive iodine uptake by the thyroid.
Sodium iodide (NaI): Used in medical imaging and as a reagent in chemical reactions.
Uniqueness
Lithium potassium iodide (1/1/2) is unique due to its combination of lithium, potassium, and iodide ions, which imparts distinct properties and applications. Its ability to participate in various chemical reactions and its use in multiple fields make it a versatile compound.
Propiedades
Número CAS |
121132-38-5 |
|---|---|
Fórmula molecular |
I2KLi |
Peso molecular |
299.9 g/mol |
Nombre IUPAC |
lithium;potassium;diiodide |
InChI |
InChI=1S/2HI.K.Li/h2*1H;;/q;;2*+1/p-2 |
Clave InChI |
IEGSXYJGFBDOLI-UHFFFAOYSA-L |
SMILES canónico |
[Li+].[K+].[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-](/img/structure/B14304518.png)
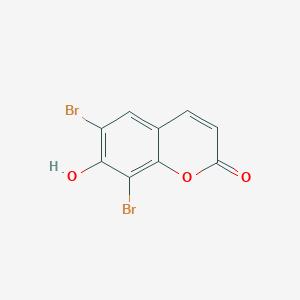
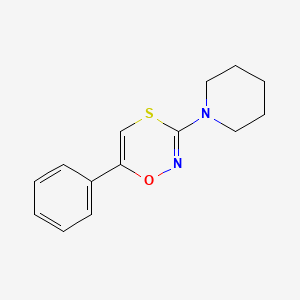
![Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate](/img/structure/B14304528.png)
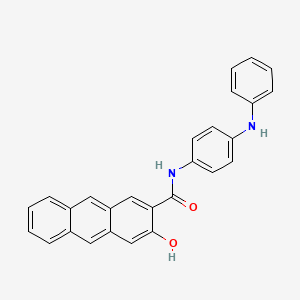
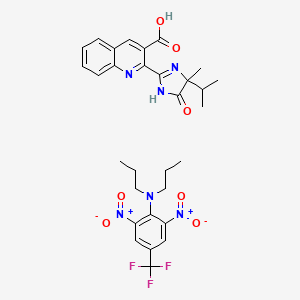
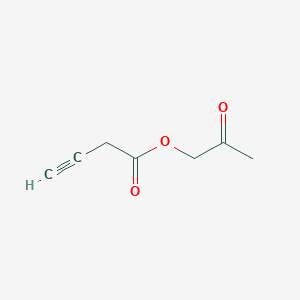
![3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile](/img/structure/B14304553.png)
